![molecular formula C9H17NO3 B036859 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1212364-37-8](/img/structure/B36859.png)
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, involves diastereoselective protocols yielding high-yielding esters. These processes often start with the condensation of specific lactones with imines, controlling the C2-C3 relative stereochemistry, followed by ring-closure reactions. Such methodologies provide access to both 2,3-trans and 2,3-cis morpholines, demonstrating the flexibility in synthetic approaches for obtaining desired stereochemistries (Penso et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid often involves advanced spectroscopic techniques. These analyses confirm the stereochemistry and provide insights into the molecular conformation, critical for understanding the compound's reactivity and interactions. For instance, crystal structure studies of related morpholine derivatives offer detailed insights into their geometric arrangements and conformational preferences, contributing to a comprehensive understanding of their molecular structures (Hu et al., 2006).
Chemical Reactions and Properties
Morpholine derivatives engage in a variety of chemical reactions, underscoring their versatility in organic synthesis. For instance, electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives demonstrates isomerization and fluorination reactions, indicating the compound's reactivity towards electrophilic substitution and the potential for chemical modification (Takashi et al., 1998).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in various chemical processes. Studies on related compounds provide data on their thermodynamic stability, solubility in different solvents, and crystalline characteristics, which are essential for designing synthesis and application strategies (Mazur et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for understanding the behavior of morpholine derivatives in chemical syntheses and potential applications. For instance, the reactivity of these compounds with different electrophiles, nucleophiles, and their behavior under catalytic conditions reveal their utility in forming various chemically significant bonds and structures (Leathen et al., 2009).
Wissenschaftliche Forschungsanwendungen
Sorption Studies
Research on sorption of phenoxy herbicides to soil and minerals highlights the environmental impact and interactions of similar compounds with natural substrates. Werner et al. (2012) reviewed experiments on the sorption of 2,4-D and related phenoxy herbicides, emphasizing the role of soil parameters and sorbent materials in sorption processes. This study helps understand the environmental behavior of related compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Interest of Morpholine Derivatives
Asif and Imran (2019) reviewed the pharmacological profile of morpholine derivatives, which share a core structural feature with 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid. The study covers a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, highlighting the potential for developing novel therapeutic agents from morpholine-based compounds (Asif & Imran, 2019).
Antioxidant Activity Analysis
Munteanu and Apetrei (2021) presented a critical review of tests used to determine the antioxidant activity of compounds, including methodologies that could be applicable to evaluating the antioxidant potential of 3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and its derivatives. Understanding these assays is crucial for exploring the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).
Bioactive Isomers in Nutritional Science
The study of conjugated linoleic acid (CLA) isomers, including their impact on health, offers insight into the significance of stereochemistry in biological activities. Research by Kim et al. (2016) on CLA's various biological activities, such as anti-cancer, anti-atherosclerosis, and immune modulation, underscores the potential health benefits and concerns associated with specific isomers, which may parallel the research applications for morpholine derivatives (Kim, Kim, Kim, & Park, 2016).
Eigenschaften
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBUHTVOMGQXPA-OCAPTIKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

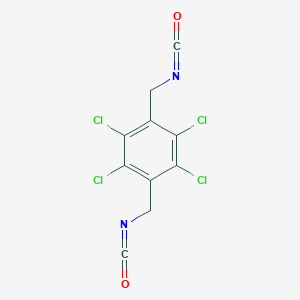
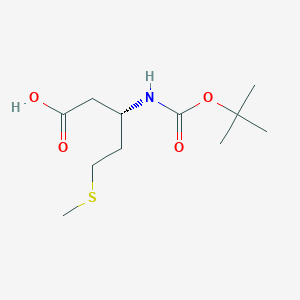
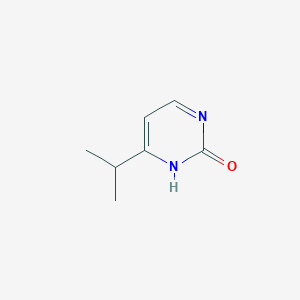
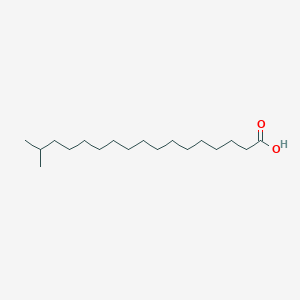
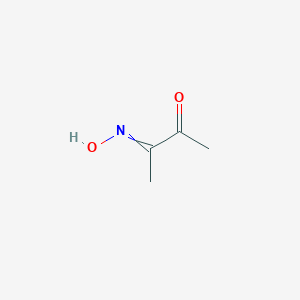
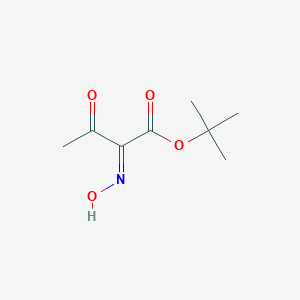
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)
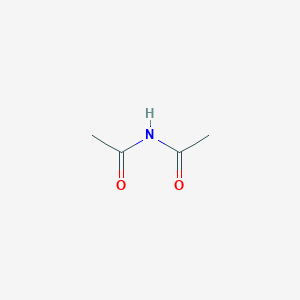


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)